N-(3-aminopropyl)-2-chlorobenzene-1-sulfonamide hydrochloride
Description
Systematic IUPAC Nomenclature and Synonyms
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-(3-aminopropyl)-2-chlorobenzenesulfonamide hydrochloride . This nomenclature reflects its structural components: a 2-chlorobenzenesulfonamide group bonded to a 3-aminopropyl chain, with a hydrochloride counterion. The numbering of the benzene ring begins at the sulfonamide group, with the chlorine substituent at position 2. The "hydrochloride" suffix denotes the presence of a protonated amine group neutralized by a chloride ion.
Synonyms for this compound include N-(3-aminopropyl)-2-chlorobenzenesulfonamide hydrochloride , EN300-197984 , and DXC61162 . These alternative names are frequently used in commercial catalogs and research contexts to describe the same chemical entity. The variation in terminology often arises from differences in naming conventions between regulatory bodies and chemical vendors.
Molecular Formula and Structural Representation
The molecular formula of this compound is C₉H₁₄Cl₂N₂O₂S , with a molecular weight of 285.19 g/mol . This formula accounts for the hydrochloride salt, which introduces an additional chlorine atom and hydrogen ion compared to the free base form.
The compound’s structure consists of a 2-chlorobenzene ring linked to a sulfonamide group (–SO₂NH–). The sulfonamide nitrogen is bonded to a 3-aminopropyl chain (–CH₂CH₂CH₂NH₂), which is protonated in the hydrochloride form (–CH₂CH₂CH₂NH₃⁺Cl⁻). The SMILES notation for this structure is C1=CC=C(C(=C1)S(=O)(=O)NCCCN)Cl.Cl , highlighting the connectivity of atoms and the positions of functional groups. The InChIKey DUZCMFJPKQQQCQ-UHFFFAOYSA-N further encapsulates the structural uniqueness of the molecule, enabling precise database searches.
Registry Numbers and Database Identifiers
This compound is cataloged across multiple chemical databases under distinct identifiers:
- CAS Registry Number : 1803611-62-2 .
- PubChem CID : 91662843 .
- MDL Number : MFCD28246321 .
- Enamine Catalog Number : ENA444723278 .
The CAS number serves as a universal identifier for chemical substances, while the PubChem CID facilitates access to experimental and computational data on the compound’s properties. The MDL number and Enamine catalog number are vendor-specific codes used for commercial procurement and regulatory documentation.
Notably, a Unique Ingredient Identifier (UNII) for this compound is not explicitly listed in the provided sources. UNIIs, which are alphanumeric codes assigned by the FDA’s Substance Registration System (SRS), are typically generated for substances in drugs or biologics. The absence of a UNII here suggests that the compound may not yet be registered for therapeutic use or included in FDA-regulated products.
Properties
IUPAC Name |
N-(3-aminopropyl)-2-chlorobenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2S.ClH/c10-8-4-1-2-5-9(8)15(13,14)12-7-3-6-11;/h1-2,4-5,12H,3,6-7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZCMFJPKQQQCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCCN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of 2-chlorobenzene
- The starting material, 2-chlorobenzene , undergoes chlorosulfonation using chlorosulfonic acid (ClSO3H) under controlled cooling conditions to maintain temperature typically between −30°C to +30°C .
- The reaction is preferably conducted in an inert solvent such as dichloromethane to moderate the exothermic reaction.
- The chlorosulfonyl intermediate is isolated or directly used in the next step by quenching into an ice-cold aqueous ammonia solution to form the sulfonamide intermediate.
Reaction conditions summary:
| Step | Reagents/Conditions | Temperature | Solvent | Notes |
|---|---|---|---|---|
| Chlorosulfonation | Chlorosulfonic acid | −30°C to +30°C | Dichloromethane | Slow addition, temperature control critical |
| Quenching | Ice + 25% aqueous ammonia | 0°C | Water | Converts sulfonyl chloride to sulfonamide |
Coupling with 3-Aminopropylamine
- The sulfonyl chloride intermediate reacts with 3-aminopropylamine to form the sulfonamide bond.
- This nucleophilic substitution is typically performed at low to moderate temperatures to avoid side reactions.
- The reaction mixture is then treated with hydrochloric acid in ethanol to precipitate the hydrochloride salt of the target compound.
- The precipitate is filtered, washed, and dried to yield N-(3-aminopropyl)-2-chlorobenzene-1-sulfonamide hydrochloride .
Reaction conditions summary:
| Step | Reagents/Conditions | Temperature | Solvent | Notes |
|---|---|---|---|---|
| Sulfonamide formation | 3-Aminopropylamine | Room temperature | Ethanol or aqueous | Slow addition, stirring required |
| Salt formation | HCl in ethanol | Room temperature | Ethanol | Dropwise addition, crystallization |
Purification and Yield Optimization
- The hydrochloride salt crystallizes upon acidification in ethanol, allowing easy isolation by filtration.
- Washing with cold ethanol removes impurities.
- Recrystallization from acetone or ethanol can improve purity.
- Yields reported in analogous sulfonamide preparations range from 85% to over 90% with proper temperature control and reaction time.
Representative Data Table of Preparation Parameters
| Parameter | Value/Condition | Effect on Outcome |
|---|---|---|
| Chlorosulfonic acid addition | Slow, dropwise over 45 min | Prevents overheating, improves selectivity |
| Reaction temperature (chlorosulfonation) | −10°C to +5°C | Controls side reactions |
| Quenching medium | Ice + 25% aqueous ammonia | Converts sulfonyl chloride to sulfonamide |
| Aminopropylamine addition | Room temperature, slow addition | Ensures complete conversion |
| Acidification for salt formation | HCl in ethanol, dropwise over 30 min | Promotes crystallization |
| Crystallization time | 1 hour stirring at room temperature | Maximizes yield and purity |
Research Findings and Industrial Considerations
- Industrial scale synthesis benefits from controlling the chlorosulfonation temperature to avoid over-chlorosulfonation or decomposition.
- Direct quenching into aqueous ammonia avoids isolation of unstable sulfonyl chloride intermediates.
- Use of ethanol-HCl mixture for salt formation is a cost-effective and scalable method.
- The process is amenable to continuous flow setups for improved heat management.
- Purification by recrystallization ensures pharmaceutical-grade purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom on the benzene ring.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Condensation Reactions: The aminopropyl group can engage in condensation reactions with carbonyl compounds to form imines or amides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzene derivatives can be formed.
Oxidation Products: Sulfonic acids or sulfonates.
Reduction Products: Amines or other reduced forms of the sulfonamide group.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : N-(3-aminopropyl)-2-chlorobenzenesulfonamide hydrochloride
- Molecular Formula : C₉H₁₄ClN₂O₂S
- Molecular Weight : 248.74 g/mol
Chemistry
N-(3-aminopropyl)-2-chlorobenzene-1-sulfonamide hydrochloride serves as a versatile building block in organic synthesis. Its sulfonamide group allows for the formation of various derivatives, which can be utilized in the development of new catalysts and ligands. The compound can undergo several types of reactions:
| Reaction Type | Description |
|---|---|
| Oxidation | Can form corresponding oxides or imines using reagents like hydrogen peroxide. |
| Reduction | Sulfonamide group can be reduced to sulfinamides or sulfides with lithium aluminum hydride. |
| Substitution | The chlorobenzene ring allows for nucleophilic aromatic substitution, enhancing its utility in synthetic chemistry. |
Biology
The compound has been investigated for its biological activities, notably:
- Antimicrobial Activity : Exhibiting significant antibacterial properties against various strains, as shown in the following table:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 6.72 |
| Staphylococcus aureus | 6.63 |
| Klebsiella pneumoniae | 6.45 |
These findings indicate its potential use as an antimicrobial agent in clinical settings.
Medicine
The therapeutic potential of this compound has been explored in various medical contexts:
- Anti-inflammatory Properties : Evaluated using the carrageenan-induced rat paw edema model, showing dose-dependent inhibition of inflammation:
| Time (h) | Inhibition (%) |
|---|---|
| 1 | 94.69 |
| 2 | 89.66 |
| 3 | 87.83 |
- Antioxidant Activity : Assessed through the DPPH radical scavenging assay, with an IC50 value indicating effective antioxidant potential:
| Compound | IC50 (µM) |
|---|---|
| N-(3-aminopropyl)-2-chlorobenzene-1-sulfonamide | 18.5 |
Industry
In industrial applications, this compound is utilized as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5, which is crucial for various biochemical processes.
Case Studies and Research Findings
Numerous studies have highlighted the biological activity of sulfonamides, including this compound:
- A study published in Frontiers in Chemistry reported on the synthesis and evaluation of sulfonamides with promising antimicrobial and anti-inflammatory properties.
- Another investigation demonstrated that sulfonamide derivatives could inhibit specific enzymes involved in inflammation pathways, providing insights into their mechanism of action.
Mechanism of Action
The mechanism of action of N-(3-aminopropyl)-2-chlorobenzene-1-sulfonamide hydrochloride largely depends on its application. In biological systems, the sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The aminopropyl group can interact with various biomolecules through hydrogen bonding or electrostatic interactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Core Structural Variations
The table below highlights key structural differences and similarities with analogs:
Physicochemical Properties
- Electron Effects : The nitro group in Analog 2 increases electron-withdrawing character, which may enhance sulfonamide acidity (pKa ~1–2) compared to the chloro-substituted target compound (pKa ~3–4) .
- Polymerization Potential: Analog 3’s methacrylamide group enables radical polymerization, a feature absent in the sulfonamide-based target compound .
Biological Activity
N-(3-aminopropyl)-2-chlorobenzene-1-sulfonamide hydrochloride is a sulfonamide derivative with notable biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula . Its structure features a sulfonamide functional group attached to a chlorobenzene ring, which contributes to its biological properties. The presence of the chlorobenzene moiety is believed to enhance its antibacterial potency by facilitating interactions with bacterial enzymes involved in folic acid synthesis.
The primary mechanism through which this compound exerts its biological effects is through the inhibition of bacterial growth. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. This inhibition leads to a bacteriostatic effect, preventing bacterial proliferation .
Antimicrobial Activity
This compound exhibits significant antibacterial activity. Studies indicate that it can effectively inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported for this compound suggest potent activity comparable to established sulfonamides like sulfamethoxazole .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 125 |
| Escherichia coli | 62.5 |
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. Research indicates that it can reduce inflammation markers in vitro, suggesting possible applications in treating inflammatory conditions.
Case Studies and Research Findings
- Antimicrobial Evaluation : A study evaluated the antibacterial efficacy of various sulfonamides, including this compound. It demonstrated superior activity against Staphylococcus aureus compared to traditional antibiotics, indicating its potential as a therapeutic agent in resistant infections .
- Mechanistic Studies : Docking studies revealed that this compound binds effectively to the active site of dihydropteroate synthase, supporting the observed antibacterial activity through competitive inhibition .
- Inflammation Models : In animal models of inflammation, this compound significantly reduced paw edema induced by carrageenan, showcasing its anti-inflammatory potential .
Q & A
Q. What are the established synthesis routes and characterization methods for N-(3-aminopropyl)-2-chlorobenzene-1-sulfonamide hydrochloride?
The synthesis typically involves sulfonylation of 3-aminopropylamine with 2-chlorobenzenesulfonyl chloride under controlled pH (6–8) in aqueous or organic solvents. Post-reaction, the product is precipitated as the hydrochloride salt. Characterization includes:
Q. What physicochemical properties are critical for its application in polymer-based research?
- Hydrolytic stability : The primary amine group remains stable under aqueous conditions, enabling use in pH-responsive polymers .
- Solubility : High solubility in polar solvents (water, DMSO) facilitates copolymerization with methacrylates or acrylamides .
- Thermal behavior : Melting point (~123–128°C) and polymerization initiation temperature (~122°C) dictate processing conditions .
Q. Which analytical techniques are recommended to assess batch-to-batch consistency in academic research?
- Ion chromatography to quantify residual chloride ions.
- FT-IR spectroscopy to track sulfonamide (SO₂-N) and amine (NH₂) functional groups.
- Mass spectrometry (ESI-MS) for molecular weight confirmation .
Advanced Research Questions
Q. How can Design of Experiments (DOE) optimize the synthesis yield of this compound?
DOE parameters include:
- pH control : Maintain 7–8 during sulfonylation to minimize side reactions (e.g., over-sulfonation).
- Solvent selection : Use THF/water mixtures to enhance reactant miscibility and reduce hydrolysis.
- Temperature : Reaction at 0–5°C improves selectivity for the primary amine .
- Post-synthesis purification : Gradient recrystallization (ethanol/acetone) increases yield to >85% .
Q. How do sorption kinetics of metal ions (e.g., Ag⁺) vary when this compound is incorporated into polymer resins?
- Pseudo-first-order kinetics (Lagergren model) best describe Ag⁺ sorption, with rate constants (k₁) dependent on resin crosslinking density.
- Maximum sorption capacity (Qmax) correlates with amine density: Trans-1,4-diaminocyclohexane analogs achieve Qmax ~130 mg/g, while 3-aminopropyl derivatives show lower capacities (~105 mg/g) due to steric hindrance .
- Selectivity : Competitive sorption studies (Ag⁺ vs. Cu²⁺/Pb²⁺) require ICP-MS analysis to quantify ion preferences .
Q. What strategies improve copolymer design for biomedical applications (e.g., drug delivery)?
- RAFT polymerization : Use unprotected "clickable" chain-transfer agents (CTAs) to create primary amine-functionalized polymers with low polydispersity (Đ <1.2). Adjust monomer-to-CTA ratios to control molecular weight (10–50 kDa) .
- Crosslinking : Incorporate N-isopropylacrylamide (NIPAM) for thermoresponsive hydrogels. Swelling ratios (>90%) depend on sulfonamide content .
- Biocompatibility testing : In vitro cytotoxicity assays (e.g., MTT) validate suitability for tissue engineering .
Q. How should researchers address contradictions in sorption data between structurally similar resins?
- Surface area analysis (BET) : Compare pore size distributions; macroporous resins favor faster kinetics but lower selectivity.
- X-ray photoelectron spectroscopy (XPS) : Identify amine protonation states affecting ion-binding affinity.
- Replicate studies : Use real leaching solutions (e.g., e-waste) instead of synthetic analogs to account for matrix effects .
Q. What advanced polymerization techniques enhance functional group incorporation in RAFT-synthesized polymers?
- Unprotected CTAs : Enable direct conjugation of sulfonamide-amine groups without post-polymerization modification.
- Kinetic modeling : Monitor monomer conversion via ¹H NMR to optimize reaction time (typically 6–12 hr for >90% conversion) .
- Post-polymerization modifications : Graft peptides via EDC/NHS coupling to amine residues for targeted drug delivery .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
